N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide
Description
N-Butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a nitrofuran-derived hydrazinecarboxamide compound. Its structure features a 5-nitrofuran ring conjugated to a hydrazinecarboxamide backbone, with an N-butyl substituent. The nitro group at the 5-position of the furan ring is critical for redox activity, enabling interactions with microbial enzymes or DNA, while the hydrazinecarboxamide moiety enhances stability and modulates solubility .
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-butyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C10H14N4O4/c1-2-3-6-11-10(15)13-12-7-8-4-5-9(18-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H2,11,13,15)/b12-7+ |
InChI Key |
PZOANRXICRSIRH-KPKJPENVSA-N |
Isomeric SMILES |
CCCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of Hydrazinecarboxamide
The alkylation step employs sodium hydride (NaH) as a base in anhydrous toluene, a method validated for high regioselectivity in pyrazole-fused piperidine systems. Hydrazinecarboxamide’s primary amine group undergoes deprotonation by NaH, facilitating nucleophilic substitution with butyl bromide.
Procedure :
- Suspend 60% NaH (2.5 g, 62.5 mmol) in anhydrous toluene (150 mL).
- Add hydrazinecarboxamide (33.9 mmol, 10 g) and butyl bromide (42.4 mmol).
- Stir at room temperature for 6 hours under nitrogen atmosphere.
- Quench with water (2 × 50 mL), wash with 5% K₂CO₃ and 5% citric acid, dry over Na₂SO₄, and concentrate.
Key Considerations :
- Regioselectivity : The primary amine (NH₂) is preferentially alkylated over the amide NH due to higher acidity.
- Yield : ~85–95% for monoalkylation, contingent on stoichiometric control (1:1.25 hydrazinecarboxamide:butyl bromide).
Characterization Data :
Schiff Base Formation with 5-Nitrofuran-2-Carbaldehyde
The alkylated intermediate undergoes condensation with 5-nitrofuran-2-carbaldehyde under acidic conditions to form the hydrazone linkage.
Procedure :
- Dissolve N-butylhydrazinecarboxamide (10 mmol) and 5-nitrofuran-2-carbaldehyde (12 mmol) in ethanol (50 mL).
- Add glacial acetic acid (2 drops) and reflux at 80°C for 4 hours.
- Cool to room temperature, filter the precipitate, and purify via silica gel chromatography (chloroform:methanol, 97:3).
Key Considerations :
- Catalysis : Acidic conditions protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazine NH₂ group.
- Yield : 60–70%, influenced by aldehyde reactivity and steric effects from the butyl group.
Characterization Data :
- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.21 (s, 1H, N=CH), 7.89 (d, J = 3.6 Hz, 1H, furan H-3), 6.93 (d, J = 3.6 Hz, 1H, furan H-4), 4.09 (q, J = 7.2 Hz, 2H, NCH₂).
- HRMS : m/z 296.1124 [M+H]⁺ (calc. 296.1128).
Molecular Modeling and Mechanistic Insights
Molecular docking studies (PDB: 1YKI, 7NB9) reveal that the butyl group enhances lipophilic interactions with nitroreductase enzymes, albeit at the cost of steric strain. For this compound, ΔG values for NfsB binding range from −9.78 to −5.83 kcal/mol, correlating with alkyl chain length and conformational flexibility.
Critical Interactions :
- Lipophilic Contacts : Butyl chain with Val-67, Leu-81 (NfsB).
- Hydrogen Bonds : Carboxamide NH with Asp-145.
Comparative Analysis of Alternative Routes
One-Pot Alkylation-Condensation
Attempts to combine alkylation and condensation in a single step led to reduced yields (<40%) due to competing imine formation and over-alkylation.
Protecting Group Strategies
Using tert-butoxycarbonyl (Boc) to protect the amide NH improved alkylation regioselectivity but introduced additional deprotection steps, lowering overall efficiency.
Challenges and Optimization Opportunities
- Dialkylation Mitigation : Excess butyl bromide (>1.5 eq.) resulted in 20–30% dialkylated byproduct. Stoichiometric control and low-temperature (0°C) conditions suppressed this.
- Solvent Effects : Replacing toluene with THF increased reaction rate but reduced regioselectivity (80% vs. >99% in toluene).
- Catalyst Screening : Cs₂CO₃ and K₂CO₃ were ineffective for alkylation compared to NaH.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat resistant strains of bacteria.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Alkyl Substituents
Key Compounds :
N-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide (CAS 5407-73-8)
- Substituent: Methyl group instead of butyl.
- Molecular Weight: 212.16 g/mol .
- Applications: Antimicrobial agent with reduced lipophilicity compared to the butyl analogue.
1-(2-Hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene]hydrazinecarboxamide (CAS 405-22-1)
- Substituent: Hydroxyethyl group.
- Molecular Weight: 242.19 g/mol.
- Properties: Increased water solubility due to the hydroxyl group; used in studies on ligand flexibility and metal coordination .
Molecular Weight: 198.14 g/mol. Applications: Topical anti-infective; benchmark for nitrofuran activity .
Comparison Table :
Functional Group Variations
Thiophene vs. Furan Analogues :
- (1E,2E)-1-(4-Methylbenzylidene)-2-[(5-nitrothiophen-2-yl)methylene]hydrazine (5b): Replaces the furan ring with a nitrothiophene. Properties: Higher electron density (thiophene vs. furan) enhances redox activity. Bioactivity: Exhibits anti-trypanosomatid activity but lower solubility .
Benzofuran Derivatives :
- N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: Benzofuran core instead of furan. Bioactivity: Enhanced aromatic stacking interactions improve DNA-binding capacity .
Biological Activity
N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a synthetic compound classified as a nitroheterocyclic. Its structure features a nitrofuran moiety, which is known for its significant biological activities, particularly in antimicrobial and antiparasitic applications. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.
- Molecular Formula : C₁₀H₁₂N₄O₃
- Solubility : Highly soluble in water, indicating favorable pharmacokinetic properties.
- Functional Groups : Contains hydrazine and carboxamide groups, which enhance its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in microbial metabolism, leading to cell death. Molecular docking studies have indicated favorable binding conformations with proteins associated with pathogenicity in bacteria and parasites.
Antimicrobial Activity
Research indicates that compounds containing the nitrofuran moiety exhibit significant antibacterial and antiparasitic properties. A comparative analysis of this compound with other related compounds is summarized below:
| Compound Name | Structure Features | Unique Aspects | Activity |
|---|---|---|---|
| Nitrofurazone | Nitro group on furan ring | Broad-spectrum antibacterial activity | Effective against various pathogens |
| Nitrofurantoin | Imidazolidinedione core | Primarily used for urinary tract infections | Targeted antibacterial action |
| Furacilin | Nitro group on furan ring | Effective against gram-negative bacteria | Used topically for skin infections |
| 5-Nitro-2-furaldehyde Semicarbazone | Semicarbazone derivative | Potentially lower toxicity | Antiparasitic properties |
Case Studies and Research Findings
- Chagas Disease Treatment : A study highlighted the design of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides, which showed enhanced trypanocidal activity against Trypanosoma cruzi strains compared to traditional treatments like benznidazole (BZD) and nifurtimox (NFX). The most active derivative demonstrated IC₅₀ values significantly lower than those of existing drugs, indicating promising therapeutic potential against Chagas disease .
- Antibacterial Efficacy : In a comparative study, several derivatives of nitroheterocycles were synthesized and tested against Neisseria gonorrhoeae and Staphylococcus aureus. Some compounds exhibited significant antibacterial activity, suggesting that modifications to the nitrofuran structure can enhance efficacy .
- Molecular Docking Studies : Docking simulations have shown that this compound binds effectively to target proteins involved in microbial resistance mechanisms, indicating its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the key structural features of N-butyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide that influence its chemical reactivity?
- Methodological Answer: The compound’s reactivity is governed by its nitrofuran ring (electron-withdrawing nitro group at position 5), the hydrazinecarboxamide moiety (capable of hydrogen bonding and coordination with metals), and the flexible N-butyl chain (influencing solubility and steric effects). X-ray crystallography (e.g., SHELX-based refinement ) can confirm planar distortions, such as dihedral angles between the nitrofuran and hydrazinecarboxamide groups, which affect conjugation and redox properties. Computational methods like PM3 or DFT can model electronic distributions .
Q. What synthetic routes are commonly employed for nitrofuran-based hydrazinecarboxamide derivatives?
- Methodological Answer: The synthesis typically involves condensation reactions between 5-nitrofuran-2-carboxaldehyde derivatives and substituted hydrazinecarboxamides under acidic or basic conditions. Reaction optimization includes controlling pH, temperature, and solvent polarity to avoid side reactions (e.g., nitro group reduction). Characterization via / NMR and HRMS is critical to confirm regioselectivity and purity, as nitrofurans are prone to decomposition in methanol or acidic media .
Q. Which analytical techniques are essential for quantifying this compound and its metabolites?
- Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is standard for detecting parent compounds and metabolites (e.g., semicarbazide derivatives). Validation parameters (linearity, LOQ, recovery) must adhere to international criteria, with deuterated internal standards to correct matrix effects . For structural confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond-length/angle data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., bacterial strain susceptibility, solvent effects) or metabolite interference. Cross-validation using isogenic bacterial strains (to assess nitroreductase-dependent activation) and standardized MIC/MBC protocols is recommended. Comparative metabolomics (LC-HRMS) can identify active vs. inactive metabolites, while molecular docking studies predict target binding affinities .
Q. What experimental strategies optimize the stability of this compound during storage and handling?
- Methodological Answer: Stability studies under varied pH, temperature, and light exposure (ICH Q1A guidelines) are critical. Lyophilization in amber vials with desiccants (to prevent hydrolysis) and inert atmospheres (N) minimizes nitro group degradation. Accelerated stability testing via Arrhenius modeling predicts shelf-life, while FTIR monitors functional group integrity .
Q. How do coordination complexes of this compound with transition metals enhance its antimicrobial efficacy?
- Methodological Answer: Metal chelation (e.g., Cu(II), Fe(III)) modifies redox potential and membrane permeability. Synthesize complexes in 1:2 (metal:ligand) ratios under nitrogen, characterize via UV-Vis (d-d transitions), EPR (for paramagnetic metals), and cyclic voltammetry (redox behavior). Bioactivity assays should compare MIC values of free ligand vs. complexes, with ICP-MS quantifying cellular metal uptake .
Q. What crystallographic challenges arise in determining the compound’s solid-state structure, and how are they addressed?
- Methodological Answer: Challenges include crystal twinning, weak diffraction, and hydrogen-bonding disorder. Use high-flux synchrotron radiation for small crystals (<0.1 mm) and multi-scan absorption corrections (CrysAlis PRO). SHELXL refinement with restraints/constraints for disordered regions and Hirshfeld surface analysis for intermolecular interactions (e.g., N–H⋯O networks) resolves packing ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
